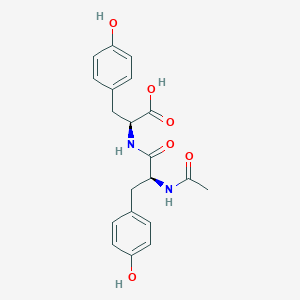

AC-Tyr-tyr-OH

Overview

Description

AC-Tyr-tyr-OH is a compound with the molecular formula C20H22N2O6 . It is a dipeptide consisting of two tyrosine residues . The tyrosine residues in this compound can be used as probes of protein structure .

Synthesis Analysis

The synthesis of compounds like AC-Tyr-tyr-OH often involves the use of UV-Vis spectroscopy . For instance, acrylate polymers containing dipeptide and tripeptide side groups have been obtained through the free radical polymerization method .Molecular Structure Analysis

The molecular structure of AC-Tyr-tyr-OH can be analyzed using various types of UV-Vis spectroscopy . The tyrosine chromophore, phenol, is an aromatic compound with the molecular formula C6H5OH, bound to the Cα carbon in tyrosine at the para position relative to the hydroxyl group .Chemical Reactions Analysis

Tyrosine residues, such as those in AC-Tyr-tyr-OH, can undergo various chemical reactions. For instance, they can be selectively cleaved, functionalized, and conjugated . Electrochemical methods can also be used for the selective hydrolysis of peptides and proteins at tyrosine sites .Physical And Chemical Properties Analysis

The physical and chemical properties of AC-Tyr-tyr-OH can be analyzed using UV-Vis spectroscopy . The tyrosine chromophore, phenol, is expected to exhibit substantial responses to environmental changes .Scientific Research Applications

Protein and Peptide Modification

AC-Tyr-tyr-OH can be used in the selective modification of proteins and peptides at tyrosine residues . This is a rapidly-growing area that has demonstrated tremendous potential for applications in proteomics .

Drug Optimization

The modification of proteins and peptides at tyrosine residues, which can be achieved using AC-Tyr-tyr-OH, is a key strategy in drug optimization . This process can enhance the efficacy and safety of therapeutic proteins and peptides .

Targeted Drug Delivery

AC-Tyr-tyr-OH can be used in the development of targeted drug delivery systems . By modifying proteins and peptides at tyrosine residues, it is possible to create drug delivery systems that can specifically target diseased cells, thereby improving the effectiveness of treatment and reducing side effects .

Development of Biomaterials

The selective modification and conjugation of proteins and peptides at tyrosine residues, which can be achieved using AC-Tyr-tyr-OH, is a promising approach in the development of defined biomaterials . These biomaterials can have a wide range of applications, including tissue engineering and regenerative medicine .

Protein Structure Studies

The spectroscopic properties of tyrosine residues, which can be studied using AC-Tyr-tyr-OH, can be employed in structural studies of proteins . Techniques such as UV–Vis spectroscopy can be used to probe protein structures .

Antioxidant Activity

AC-Tyr-tyr-OH can be used in the evaluation of antioxidant activities . The ultraviolet (UV) absorption characteristics of Tyr-containing dipeptides can be investigated, and their antioxidant activities can be evaluated and compared .

These are just a few of the many potential applications of AC-Tyr-tyr-OH in scientific research. It’s a versatile compound with a wide range of uses in various disciplines, including chemical, biological, medical, and material sciences .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of AC-Tyr-tyr-OH is the amino acid tyrosine (Tyr). Tyrosine is a proteinogenic amino acid bearing an electron-rich phenol moiety in the side chain, making it one of the primary targets for protein oxidation . This oxidation plays an essential role in cellular physiology and pathology .

Mode of Action

AC-Tyr-tyr-OH interacts with its target, tyrosine, through a process known as hyperoxidation . This involves the scission of the N-terminal amide bond of tyrosine, achieved with Dess–Martin periodinane under mild conditions . This generates a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1 H -indole-2-carboxamide, along with an intact N-terminal peptide fragment .

Biochemical Pathways

The interaction of AC-Tyr-tyr-OH with tyrosine affects various biochemical pathways. The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products . Some tyrosine oxidation products, such as dopamine, dopamine quinone, and 5,6-dihydroxyindole, are important biological intermediates in neurotransmission and eumelanin biosynthesis .

Pharmacokinetics

The properties of tyrosine and related model compounds, such as phenol, para-cresol (p-cresol), and n-acetyl-l-tyrosine amide (n-ac-tyr-nh2), have been revealed by different uv–vis spectroscopies .

Result of Action

The result of AC-Tyr-tyr-OH’s action is the generation of a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1 H -indole-2-carboxamide . This highly electrophilic unit is an important electrophilic target for the selective bioconjugation or synthetic manipulation of peptides containing this unit .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AC-Tyr-tyr-OH. For instance, the conversion of tyrosine to hydroxytyrosol via a catalytic process using montmorillonite KSF as a solid acid at room temperature has been reported . The impact of primary functional parameters, including tyrosine and H2O2 concentrations, was performed using a statistical experimental design .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-12(23)21-17(10-13-2-6-15(24)7-3-13)19(26)22-18(20(27)28)11-14-4-8-16(25)9-5-14/h2-9,17-18,24-25H,10-11H2,1H3,(H,21,23)(H,22,26)(H,27,28)/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQHYJCXAKMUJP-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-Tyr-tyr-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3283652.png)

![5-Chloro-3-phenylbenzo[d]isoxazole](/img/structure/B3283706.png)